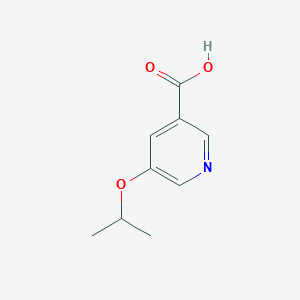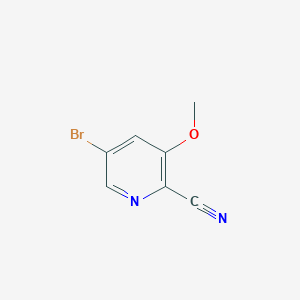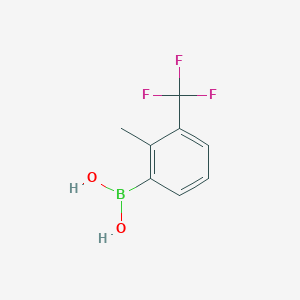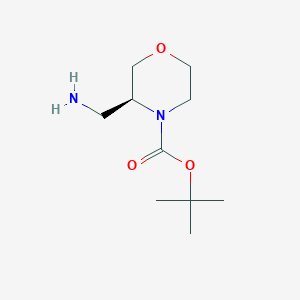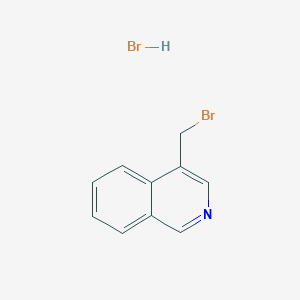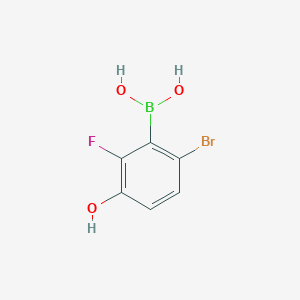
(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Overview
Description
“(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative . It plays a significant role in the field of medicinal chemistry.
Synthesis Analysis
The synthesis methods for similar boronic acids are diverse. Common methods include the reaction of boronic esters with sodium hydroxide, and the reaction of fluorobenzoic acid with triphenylboron .Molecular Structure Analysis
The molecular structure of “(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” can be represented by the linear formula: Br(F)C6H5(I)B(OH)2 .Chemical Reactions Analysis
Boronic acids, including “(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid”, can participate in various chemical reactions. They can act as catalysts in cross-coupling reactions and participate in organic synthesis reactions such as Suzuki coupling reactions and Stille coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, 3-Hydroxyphenylboronic acid, a similar compound, is a solid that is soluble in water and has good thermal and chemical stability .Scientific Research Applications
Chemical Properties
6-Bromo-2-fluoro-3-hydroxyphenylboronic acid has a molecular weight of 234.82 and its IUPAC name is the same as its common name . It is typically stored at temperatures between 2-8°C .
Sensing Applications
Boronic acids, including 6-Bromo-2-fluoro-3-hydroxyphenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications, both in homogeneous assays and heterogeneous detection .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Protein Manipulation and Cell Labelling
The interaction of boronic acids with proteins allows for their manipulation and cell labelling . This area of research has seen significant growth .
Electrophoresis of Glycated Molecules
Boronic acids, including 6-Bromo-2-fluoro-3-hydroxyphenylboronic acid, are used for electrophoresis of glycated molecules .
Building Materials for Microparticles
Boronic acids are employed as building materials for microparticles for analytical methods .
Polymers for Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin .
Therapeutics and Separation Technologies
Boronic acids are used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The compound, being an organoboron reagent, is involved in the transmetalation process where it transfers its formally nucleophilic organic groups to palladium .
Mode of Action
The (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid interacts with its target through a process known as transmetalation. In the Suzuki–Miyaura coupling reaction, the compound donates its formally nucleophilic organic groups to the palladium (II) complex . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction leads to the formation of new carbon-carbon bonds, which can significantly affect various biochemical pathways.
Pharmacokinetics
The pharmacokinetics of (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid are influenced by its susceptibility to hydrolysis, particularly at physiological pH . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its overall bioavailability.
Result of Action
The primary result of the action of (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide array of chemically differentiated fragments, contributing to the diversity and complexity of organic compounds .
Action Environment
The action, efficacy, and stability of (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid are influenced by environmental factors such as pH. The compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .
properties
IUPAC Name |
(6-bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGQSVQZIGVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)O)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659405 | |
| Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309980-99-1 | |
| Record name | Boronic acid, B-(6-bromo-2-fluoro-3-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



